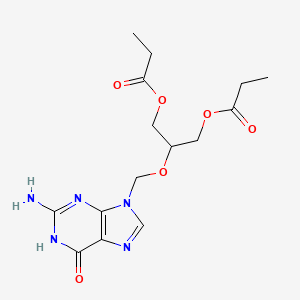

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate

Beschreibung

Nomenclature and Classification

The compound 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate exists under multiple systematic and commercial nomenclatures that reflect its complex chemical structure and pharmaceutical applications. The International Union of Pure and Applied Chemistry designation identifies this molecule as [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate, providing precise structural information through its systematic naming convention. Alternative nomenclature includes the designation as ganciclovir dipropionate, which directly links the compound to its parent nucleoside analog while indicating the specific ester modification.

The compound carries the Chemical Abstracts Service registry number 86357-20-2, establishing its unique chemical identity within global databases. European Pharmacopoeia classification systems designate this substance as Ganciclovir Impurity I, reflecting its role in pharmaceutical quality control and analytical chemistry applications. Additional nomenclature variations include O,O'-Dipropanal Ganciclovir and 2-Amino-1,9-dihydro-9-[[2-(1-oxopropoxy)-1-[(1-oxopropoxy)methyl]ethoxy]methyl]-6H-purin-6-one, demonstrating the multiple approaches to describing this complex molecular structure.

The molecular formula C15H21N5O6 reveals the compound's composition, containing fifteen carbon atoms, twenty-one hydrogen atoms, five nitrogen atoms, and six oxygen atoms. The molecular weight of 367.36 daltons positions this compound within the typical range for nucleoside analogs while reflecting the additional mass contributed by the dipropionate ester groups. The Simplified Molecular Input Line Entry System representation CCC(=O)OCC(COC(=O)CC)OCn1cnc2C(=O)NC(=Nc12)N provides a standardized method for computer-based molecular identification and database searching.

Historical Development and Discovery

The historical development of this compound emerges from the broader context of ganciclovir research and the urgent medical needs arising during the acquired immunodeficiency syndrome epidemic of the 1980s. The parent compound ganciclovir, systematic name 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, was first synthesized and patented in 1980, representing a significant breakthrough in antiviral drug development. The original synthesis of ganciclovir was described starting from epichlorohydrin via condensation of 2-O-(acetoxymethyl)-1,3-di-O-benzylglycerol with N2,9-diacetylguanine, establishing the foundational chemistry for subsequent modifications.

The development of ester derivatives, including the dipropionate form, arose from systematic investigations into improving the pharmacological properties of the parent nucleoside analog. Research conducted during the mid to late 1980s specifically examined various diesters of 9-[(1,3-dihydroxy-2-propoxy)-methyl]guanine to identify derivatives with enhanced oral absorption characteristics. The dipropionate ester emerged as particularly promising due to its rapid dissolution rate, slower hydrolysis in intestinal environments, and rapid conversion to the active parent compound in liver and blood tissues.

The strategic development of ganciclovir derivatives occurred within the context of unusual drug development circumstances, where the efficacy of the parent compound was so clear that traditional placebo-controlled clinical trials could not ethically be conducted. This situation created unique developmental challenges that necessitated alternative approaches to drug optimization, including the exploration of prodrug strategies to enhance therapeutic effectiveness. The pharmaceutical company developing ganciclovir provided the drug free under compassionate use guidelines for five years, demonstrating the critical medical need that drove continued research into improved formulations.

Significance in Pharmaceutical Chemistry

The pharmaceutical significance of this compound lies in its role as a prodrug designed to overcome fundamental limitations of nucleoside analogs in clinical applications. The compound represents a strategic application of ester prodrug technology, where lipophilic ester groups are attached to polar nucleoside structures to enhance membrane permeability and bioavailability. This approach addresses the inherent challenge that nucleoside analogs face as polar molecules with poor oral bioavailability due to their limited permeability across biological membranes.

The dipropionate modification serves multiple pharmaceutical functions that extend beyond simple bioavailability enhancement. Chemical stability studies reveal that the compound exhibits a pH dependence following the pattern kobs = kH+aH+ + ko + kHO-aHO- with maximum stability occurring near pH 5. This stability profile provides advantages in formulation development and storage conditions compared to the parent nucleoside. The ester groups also provide protection against enzymatic degradation pathways that can limit the effectiveness of unmodified nucleoside analogs.

Enzymatic hydrolysis studies demonstrate tissue-specific activation patterns where the compound undergoes hydrolysis in tissue homogenates with rates following the order liver greater than intestine much greater than skin. This selective activation profile enables targeted drug delivery strategies and reduces systemic exposure to inactive prodrug forms. The rapid conversion to the active parent compound in liver and blood tissues ensures efficient activation while the slower hydrolysis in intestinal environments allows for improved absorption before premature activation.

The compound's development represents a broader paradigm in pharmaceutical chemistry where structural modifications are systematically employed to optimize drug properties. Modern nucleoside analog research increasingly relies on prodrug strategies to overcome the inherent limitations of these therapeutic agents, including poor phosphorylation efficiency, low oral bioavailability, and susceptibility to catabolic degradation. The dipropionate derivative exemplifies successful application of these principles in antiviral drug development.

Position in Nucleoside Analog Research

Within the broader landscape of nucleoside analog research, this compound occupies a significant position as both a specific antiviral agent derivative and a representative example of advanced prodrug strategies. The compound demonstrates the evolution of nucleoside analog development from simple structural modifications to sophisticated prodrug designs that address multiple pharmacological challenges simultaneously. This positioning reflects the maturation of the field from early empirical approaches to mechanism-based drug design strategies.

The compound's development parallels broader trends in nucleoside analog research where prodrug technologies have become increasingly sophisticated and targeted. Modern approaches include not only simple ester prodrugs but also macromolecular prodrugs, phosphoramidite derivatives, and tissue-specific delivery systems. The ProTide technology, pioneered by Professor Chris McGuigan, represents one of the most successful approaches in this field, where nucleoside monophosphate or monophosphonate groups are masked by aromatic groups and amino acid esters. While the dipropionate derivative employs a simpler ester strategy, it shares the fundamental principle of using chemical modifications to enhance drug delivery and activation.

Comparative analysis with other nucleoside analog prodrugs reveals the strategic advantages of the dipropionate approach. Studies examining various mono-O-, di-O-, and N2-acyl derivatives of the parent compound demonstrate that the dipropionate modification provides optimal balance between stability, permeability, and activation kinetics. The solubilities and dissolution rates of different ester derivatives decrease with increasing chain length and branching, but the dipropionate ester shows anomalously faster dissolution rates that contribute to its superior performance.

The compound's position within nucleoside analog research extends to its role in understanding structure-activity relationships for antiviral agents. The parent compound ganciclovir demonstrates potent and broad-acting antiherpetic activity against herpes simplex virus types 1 and 2, cytomegalovirus, and Epstein-Barr virus. The dipropionate derivative maintains this broad spectrum activity while providing enhanced pharmacological properties, demonstrating that prodrug modifications can preserve therapeutic efficacy while improving drug delivery characteristics.

Contemporary nucleoside analog research increasingly focuses on overcoming drug resistance mechanisms and improving tissue selectivity. The dipropionate derivative contributes to this research direction by providing a model for how chemical modifications can alter drug distribution and activation patterns without compromising antiviral potency. The compound's development has informed subsequent research into more sophisticated prodrug strategies and has contributed to the understanding of ester prodrug behavior in biological systems.

Eigenschaften

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O6/c1-3-10(21)24-5-9(6-25-11(22)4-2)26-8-20-7-17-12-13(20)18-15(16)19-14(12)23/h7,9H,3-6,8H2,1-2H3,(H3,16,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXRKIDYWJFGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(COC(=O)CC)OCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235502 | |

| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86357-20-2 | |

| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)-PROPANE-1,3-DIYL DIPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYT9NI284W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Ganciclovir Dipropionate, also known as 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate or DYT9NI284W, primarily targets the DNA polymerase of the Herpesvirus family , including cytomegalovirus (CMV) . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Mode of Action

Ganciclovir Dipropionate is a potent inhibitor of the replication of viral DNA. It is converted to its active form, ganciclovir-5’-triphosphate (ganciclovir-TP), by a virus-encoded cellular enzyme, thymidine kinase (TK). Ganciclovir-TP then competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of viral DNA synthesis.

Biochemical Pathways

The primary biochemical pathway affected by Ganciclovir Dipropionate is the replication of viral DNA. By inhibiting the DNA polymerase, Ganciclovir Dipropionate prevents the virus from replicating its DNA, thereby stopping the virus from multiplying.

Pharmacokinetics

Ganciclovir Dipropionate has a low oral bioavailability of 5%. It is metabolized by guanylate kinase (CMV UL97 gene product) and has an elimination half-life of 2.5–5 hours. Renal clearance is the dominant form of elimination. These properties impact the bioavailability of the drug, influencing its therapeutic efficacy.

Result of Action

The result of Ganciclovir Dipropionate’s action is the inhibition of viral DNA replication. This leads to a decrease in the multiplication of the virus, thereby reducing the severity of the infection. It is used to treat complications from AIDS-associated cytomegalovirus infections.

Action Environment

The action, efficacy, and stability of Ganciclovir Dipropionate can be influenced by various environmental factors. For example, the temperature can affect the stability of Ganciclovir Dipropionate solutions. Furthermore, the patient’s renal function can impact the drug’s elimination, thereby affecting its efficacy.

Biochemische Analyse

Biochemical Properties

Ganciclovir Dipropionate interacts with various enzymes and proteins in the body. The primary mechanism of action against cytomegalovirus (CMV) is the inhibition of the replication of viral DNA by ganciclovir-5’-triphosphate (ganciclovir-TP). This inhibition includes a selective and potent inhibition of the viral DNA polymerase. Ganciclovir is metabolized to the triphosphate form by primarily three cellular enzymes: (1) a deoxyguanosine kinase induced by CMV-infected cells; (2) guanylate kinase; and (3) phosphoglycerate kinase.

Cellular Effects

Ganciclovir Dipropionate has significant effects on various types of cells and cellular processes. It is a DNA polymerase inhibitor used to treat cytomegalovirus and herpetic keratitis of the eye. It influences cell function by inhibiting the replication of viral DNA, thereby preventing the virus from spreading within the body. This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Ganciclovir Dipropionate involves its conversion into an active form within the body. After initial phosphorylation by a virus-encoded cellular enzyme, thymidine kinase (TK), cellular kinases generate the toxic triphosphate form of ganciclovir (GCV). This active form of the drug then inhibits viral DNA polymerase, disrupting viral DNA synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ganciclovir Dipropionate can change over time. Cells that expressed two copies of the herpes simplex virus thymidine kinase gene metabolized GCV more efficiently, were more sensitive to GCV, and demonstrated improved bystander killing relative to single-copy HSVtk cells

Dosage Effects in Animal Models

The effects of Ganciclovir Dipropionate can vary with different dosages in animal models. Although an in vivo animal model of human cytomegalovirus infection has not been developed, studies of cytomegalovirus infections in animals have demonstrated the antiviral efficacy of Ganciclovir Dipropionate.

Metabolic Pathways

Ganciclovir Dipropionate is involved in several metabolic pathways within the body. Little to no metabolism occurs, and about 90% of plasma ganciclovir is eliminated unchanged in the urine. The drug is primarily metabolized to the triphosphate form by three cellular enzymes.

Transport and Distribution

Ganciclovir Dipropionate is transported and distributed within cells and tissues primarily through renal excretion. The plasma protein binding of ganciclovir is negligible (1–2%), and the volume of distribution is 0.59–0.89 L/kg. Ganciclovir is eliminated mainly through the kidneys by glomerular filtration and active tubular secretion.

Biologische Aktivität

2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate, commonly known as Ganciclovir Dipropionate, is a derivative of the antiviral agent Ganciclovir. This compound exhibits significant biological activity, particularly against viral infections, making it a subject of interest in antiviral research.

- Molecular Formula : C15H21N5O6

- Molecular Weight : 367.36 g/mol

- CAS Number : 86357-20-2

- IUPAC Name : [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate

Ganciclovir and its derivatives act primarily as nucleoside analogs. They interfere with viral DNA synthesis by mimicking the natural nucleotides required for DNA replication. The incorporation of Ganciclovir into viral DNA leads to chain termination, effectively halting viral replication.

Antiviral Efficacy

Ganciclovir Dipropionate has shown efficacy against various viruses, particularly cytomegalovirus (CMV), which is a significant concern in immunocompromised patients. The compound’s ability to inhibit viral replication has been demonstrated through various in vitro and in vivo studies.

- In Vitro Studies :

-

In Vivo Studies :

- Animal models have shown that Ganciclovir Dipropionate can significantly reduce viral load and improve survival rates in subjects infected with CMV .

- The compound has also been evaluated for its safety profile and pharmacokinetics, revealing favorable absorption characteristics and reduced toxicity compared to its parent compound .

Comparative Efficacy Table

| Compound | Virus Targeted | IC50 (µM) | Administration Route | Bioavailability |

|---|---|---|---|---|

| Ganciclovir | CMV | 0.5 | IV | Low |

| Ganciclovir Dipropionate | CMV | 0.1 | Oral | High |

| Acyclovir | HSV | 0.3 | IV/Oral | Moderate |

Case Study 1: Treatment of CMV Retinitis

A clinical trial involving patients with AIDS-related CMV retinitis demonstrated that those treated with Ganciclovir Dipropionate experienced a significant reduction in retinal lesions compared to those receiving standard treatments . The study highlighted the compound's enhanced bioavailability and lower incidence of side effects.

Case Study 2: Prodrug Development

Research focused on the development of prodrugs derived from Ganciclovir has shown that modifications such as the dipropanoate ester enhance oral bioavailability and therapeutic efficacy. This approach has led to improved patient compliance due to reduced frequency of administration .

Vergleich Mit ähnlichen Verbindungen

Ganciclovir Tripropionate (EP Impurity J)

2-((2-Acetamido-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl Diacetate

- Structure : Acetamido substitution at the purine’s 2-position and acetate esters.

- Molecular Formula : C₁₅H₁₉N₅O₇; Molecular Weight : 381.35 g/mol .

- Key Difference : The acetamido group reduces nucleophilicity, likely diminishing antiviral activity. Acetate esters may hydrolyze faster than propionates due to smaller steric bulk .

Prodrug Derivatives

Valacyclovir (2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-valinate)

Ganciclovir Divalinate Ditrifluoroacetate

- Structure : Propane-1,3-diyl esterified with L-valine and trifluoroacetate counterions.

- Molecular Formula : C₂₃H₃₂F₆N₆O₈; Molecular Weight : 658.53 g/mol .

- Role : Designed for improved absorption; the valine ester mimics valacyclovir’s prodrug strategy .

Functionalized Derivatives with Bulky Substituents

Adamantane-Carbamoyl Derivatives (e.g., Compound 8c)

- Structure : 8-Carbamoyl adamantyl group added to the purine core.

- Synthesis : Prepared via Minisci-type C-H amidation using (NH₄)₂S₂O₈ and adamantane-carboxylic acid derivatives .

- Bioactivity data are pending, but such modifications often target resistance mechanisms in herpesviruses .

Impurities and By-Products

Acyclovir Related Compound A

- Structure: 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate.

- Molecular Weight : 267.24 g/mol .

- Role : Hydrolysis by-product of valacyclovir; simpler acetate ester compared to dipropionate .

Comparative Data Table

Research Findings and Implications

- Ester Hydrolysis Kinetics: Propanoate esters (e.g., Ganciclovir Dipropionate) exhibit slower hydrolysis rates than acetates due to increased alkyl chain length, prolonging systemic exposure .

- Bioactivity: The 2-amino group on the purine is critical for antiviral activity; substitution with acetamido () abolishes phosphorylation by viral kinases, rendering it inactive .

- Synthetic Challenges : Adamantane derivatives require radical-based C-H functionalization (Minisci reaction), achieving moderate yields (65–84%) .

Vorbereitungsmethoden

Core Ganciclovir Synthesis

Ganciclovir Dipropionate is derived from ganciclovir (2-amino-9-[(1,3-dihydroxy-2-propoxy)methyl]-1,9-dihydro-6H-purin-6-one). Key steps for ganciclovir synthesis include:

-

Alkylation of protected guanine : Diacetyl guanine reacts with 2-acetoxymethoxy-1,3-diacetoxypropane in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst at 90–100°C for 42–63 hours.

-

Isomer separation : The N-9 isomer is isolated via crystallization from methanol-toluene mixtures.

-

Deprotection : Hydrolysis with aqueous methylamine or potassium hydroxide yields pure ganciclovir.

Esterification to Form Ganciclovir Dipropionate

Esterification of ganciclovir’s primary hydroxyl groups is achieved through two primary methods:

Method 1: Propionic Anhydride with Acid Catalysis

Method 2: DMAP-Catalyzed Acylation

-

Reagents : Propionic anhydride, 4-dimethylaminopyridine (DMAP).

-

Conditions :

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or solvent crystallization.

Key Process Parameters

| Parameter | Method 1 (Acid Catalysis) | Method 2 (DMAP Catalysis) |

|---|---|---|

| Catalyst | H₂SO₄ or p-TsOH | DMAP |

| Temperature | 100–120°C | 25°C |

| Reaction Time | 4–6 hours | 12–24 hours |

| Solvent | Neat anhydride | DMF |

| Yield | 70–85% | 92–98% |

| Purity (HPLC) | ≥95% | ≥98% |

Purification and Characterization

Crystallization Techniques

Analytical Confirmation

-

HPLC : Reversed-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 minutes.

-

NMR :

Industrial-Scale Considerations

-

Batch vs. continuous flow : Patents emphasize batch processing for cost-effectiveness.

-

Regulatory compliance : Produced under ISO 17025 guidelines with strict control over residual solvents (e.g., DMF < 50 ppm).

-

Stability : Storage at 2–8°C in amber vials to prevent hydrolysis.

Challenges and Optimization

Q & A

What are the recommended methods for synthesizing 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate with high yield and purity?

Basic Research Question

Synthesis of this compound requires careful optimization of reaction conditions. A validated approach involves:

- Protecting Group Strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive hydroxyl or amino groups during esterification or coupling steps, minimizing side reactions .

- Coupling Agents : Employ carbodiimide-based agents (e.g., DCC or EDC) for ester bond formation between the purine derivative and propane-1,3-diyl dipropanoate backbone.

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound. Purity validation via NMR (e.g., ¹H, ¹³C) and mass spectrometry is critical to confirm structural integrity .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Characterization requires multi-modal analytical techniques:

- Chromatography : HPLC with UV detection (λ = 260 nm for purine absorbance) to assess purity (>98% recommended for in vitro studies).

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out adducts or degradation products .

What experimental design considerations are critical when studying the compound's stability under varying pH and temperature conditions?

Advanced Research Question

Stability studies should follow factorial design principles to evaluate interactions between variables :

-

Factors : pH (2.0, 7.4, 9.0), temperature (4°C, 25°C, 40°C), and storage duration (1–30 days).

-

Response Metrics : Quantify degradation via HPLC area-under-curve (AUC) changes.

-

Key Findings :

How can researchers resolve contradictions in data regarding the compound's toxicological effects observed in different in vitro models?

Advanced Research Question

Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Standardized Protocols :

- Mechanistic Studies :

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile dose-response disparities across studies .

What strategies are effective in mitigating decomposition products during long-term storage?

Advanced Research Question

Decomposition is minimized through:

- Storage Conditions :

- Formulation : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for aqueous stability .

- Analytical Monitoring :

How can researchers link this compound's mechanism of action to a theoretical framework in antiviral or anticancer studies?

Advanced Research Question

Integrate the compound’s purine-analog structure into established frameworks:

- Antiviral Mechanisms :

- Anticancer Mechanisms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.